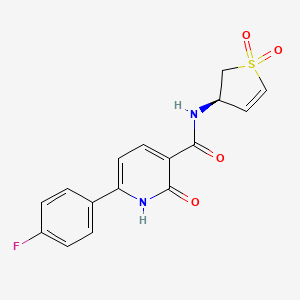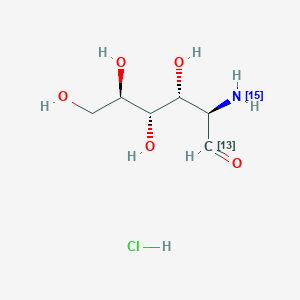
Glucosamine-13C,15N (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosamine-13C,15N (hydrochloride): is a stable isotope-labeled compound, where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is a derivative of glucosamine hydrochloride, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-13C,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. This can be achieved through the growth of plants or microorganisms in an environment enriched with these isotopes. For instance, plants can be grown in a carbon-13 dioxide atmosphere and watered with nitrogen-15 containing salts . The labeled glucosamine is then extracted and purified.
Industrial Production Methods: Industrial production of Glucosamine-13C,15N (hydrochloride) typically involves fermentation processes using engineered microorganisms. These microorganisms are cultivated in media enriched with carbon-13 and nitrogen-15 sources. The fermentation process is optimized to maximize the yield of the labeled glucosamine, which is subsequently isolated and converted to its hydrochloride form .
化学反应分析
Types of Reactions: Glucosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucosamine can yield glucosaminic acid, while reduction can regenerate the original glucosamine .
科学研究应用
Chemistry: In chemistry, Glucosamine-13C,15N (hydrochloride) is used as a tracer in metabolic studies to track the incorporation and transformation of glucosamine in various biochemical pathways.
Biology: In biological research, this compound is utilized to study the metabolism of amino sugars and their role in cellular processes. It is also used in the investigation of glycosylation patterns in proteins and lipids.
Medicine: In medical research, Glucosamine-13C,15N (hydrochloride) is employed to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs in the body.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as an internal standard in mass spectrometry for the quantification of glucosamine in various samples .
作用机制
Glucosamine-13C,15N (hydrochloride) exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The isotopic labeling allows for precise tracking of glucosamine’s incorporation into these macromolecules. The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and enhancing the synthesis of proteoglycans, which help in maintaining joint health .
相似化合物的比较
Glucosamine hydrochloride: The non-labeled version of the compound.
N-Acetylglucosamine: Another amino sugar with similar biochemical properties.
Chitosamine: A derivative of chitin, similar in structure to glucosamine.
Uniqueness: The uniqueness of Glucosamine-13C,15N (hydrochloride) lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific research. This feature makes it particularly valuable in studies requiring precise quantification and localization of glucosamine within biological systems .
属性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,7+1; |
InChI 键 |
CBOJBBMQJBVCMW-PPWZJVLCSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
规范 SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
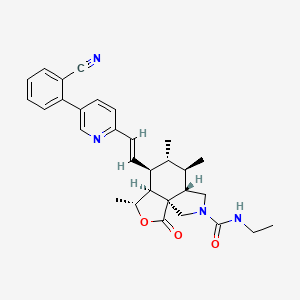
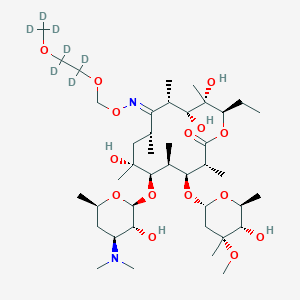
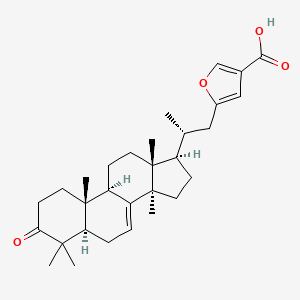
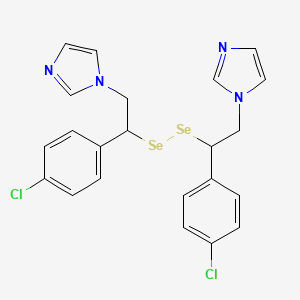
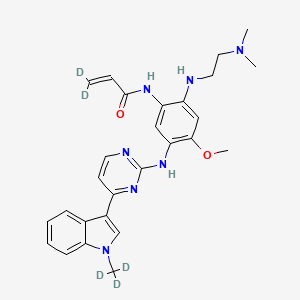
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
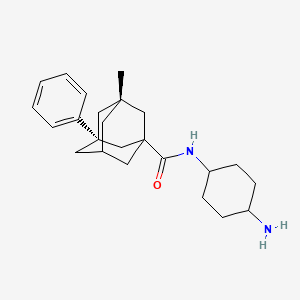
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
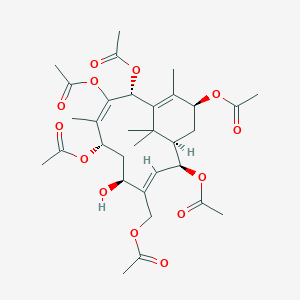
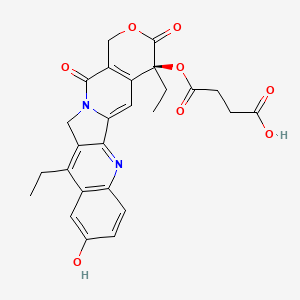
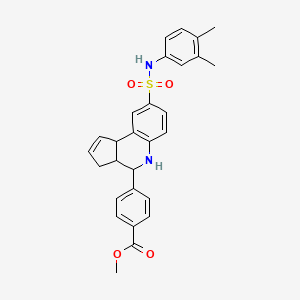
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
